molecular formula C9H5F13O B1608094 1H,1H,1H,3H,3H-Perfluorononan-2-one CAS No. 77893-60-8

1H,1H,1H,3H,3H-Perfluorononan-2-one

Cat. No.: B1608094
CAS No.: 77893-60-8
M. Wt: 376.11 g/mol
InChI Key: RRFHTSQSIQEIHY-UHFFFAOYSA-N
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Description

1H,1H,1H,3H,3H-Perfluorononan-2-one is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one typically involves the fluorination of nonan-2-one derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H,1H,1H,3H,3H-Perfluorononan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H,1H,1H,3H,3H-Perfluorononan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biomolecular labeling due to its unique fluorine signature.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty coatings and materials due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1H,1H,1H,3H,3H-Perfluorononan-2-one involves its interaction with various molecular targets. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry and biochemistry research.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Uniqueness

1H,1H,1H,3H,3H-Perfluorononan-2-one is unique due to its specific fluorination pattern and the presence of a ketone functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHTSQSIQEIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379924
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77893-60-8
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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